molecular formula C42H83NO5 B15073281 heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

Cat. No.: B15073281
M. Wt: 682.1 g/mol
InChI Key: FDKGDASVCOWKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is a complex organic compound primarily used in the field of lipid nanoparticle research. This compound features a terminal hydroxide group and two alkane tails split off from an ester group, making it useful for the building or modification of lipid nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate involves multiple steps, including esterification and amination reactionsThe final step involves the addition of the 6-nonoxy-6-oxohexyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amination processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is usually synthesized in reagent-grade quality for research purposes .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a building block for synthesizing complex lipid structures.

    Biology: Employed in the study of lipid membranes and their interactions with proteins.

    Medicine: Utilized in the development of lipid-based drug delivery systems, including lipid nanoparticles for mRNA vaccine delivery.

    Industry: Applied in the formulation of specialized coatings and materials

Mechanism of Action

The compound exerts its effects primarily through its interaction with lipid membranes. The terminal hydroxyl and amino groups facilitate the formation of hydrogen bonds and electrostatic interactions with other molecules. This allows the compound to integrate into lipid bilayers, modifying their properties and enhancing the delivery of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in forming stable lipid nanoparticles, enhancing its utility in drug delivery and other applications .

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-21-29-39-47-41(45)33-26-22-28-36-43(37-30-38-44)35-27-20-19-25-34-42(46)48-40(31-23-17-14-11-8-5-2)32-24-18-15-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

FDKGDASVCOWKAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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